Benzenepropanoic acid, 4-bromo-3-hydroxy-
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Overview
Description
Benzenepropanoic acid, 4-bromo-3-hydroxy- is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzenepropanoic acid, where the benzene ring is substituted with a bromine atom at the 4th position and a hydroxyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of 3-Hydroxybenzenepropanoic Acid: : One common method to synthesize Benzenepropanoic acid, 4-bromo-3-hydroxy- involves the bromination of 3-hydroxybenzenepropanoic acid. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .
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Perkin Reaction: : Another method involves the Perkin reaction, where 4-bromo-3-hydroxybenzaldehyde is reacted with acetic anhydride and sodium acetate to form the corresponding cinnamic acid derivative. This intermediate is then hydrogenated to yield Benzenepropanoic acid, 4-bromo-3-hydroxy-.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 4-bromo-3-hydroxy- often involves large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Benzenepropanoic acid, 4-bromo-3-hydroxy- can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction of this compound can lead to the formation of 4-bromo-3-hydroxybenzyl alcohol. Typical reducing agents used are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The bromine atom in Benzenepropanoic acid, 4-bromo-3-hydroxy- can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), Sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinones, Carboxylic acids
Reduction: 4-Bromo-3-hydroxybenzyl alcohol
Substitution: Methoxy derivatives
Scientific Research Applications
Benzenepropanoic acid, 4-bromo-3-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-bromo-3-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 4-hydroxy-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Benzenepropanoic acid, 3-hydroxy-4-methoxy-: Contains a methoxy group instead of a bromine atom, altering its chemical properties and reactivity.
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
Benzenepropanoic acid, 4-bromo-3-hydroxy- is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9BrO3 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
3-(4-bromo-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
InChI Key |
AWMSOOLXYAHDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)O)Br |
Origin of Product |
United States |
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